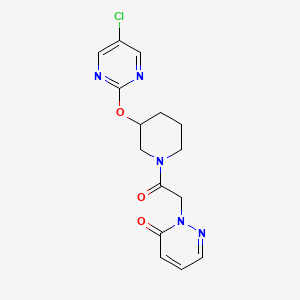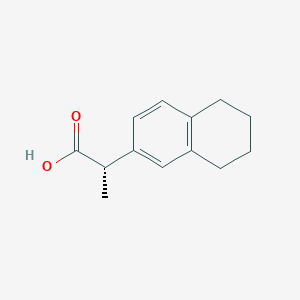
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid, also known as THP-PS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP-PS is a prodrug of (S)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propionic acid (THP), which is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as it is involved in the regulation of glucose and lipid metabolism.
作用機序
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid exerts its pharmacological effects by activating GPR119, which is expressed in pancreatic beta cells, intestinal L-cells, and adipose tissue. GPR119 activation leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose tolerance. GPR119 activation also promotes the release of peptides that regulate appetite and energy expenditure, such as peptide YY (PYY) and GLP-1, leading to reduced food intake and increased energy expenditure.
Biochemical and physiological effects:
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been shown to have a number of biochemical and physiological effects in animal models. These include improved glucose tolerance, increased insulin secretion, reduced body weight and adiposity, improved lipid metabolism, and reduced liver fat accumulation. (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has also been shown to increase GLP-1 and PYY secretion, leading to reduced food intake and increased energy expenditure.
実験室実験の利点と制限
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has several advantages for use in lab experiments. It is a potent and selective agonist of GPR119, with high affinity and efficacy. It is also stable and easy to handle, with good solubility in aqueous and organic solvents. However, (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
将来の方向性
There are several future directions for research on (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid. These include further preclinical studies to elucidate its pharmacological effects and mechanisms of action, as well as clinical trials to evaluate its safety and efficacy in humans. (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid may also have applications in other metabolic disorders, such as nonalcoholic fatty liver disease and metabolic syndrome. Additionally, the development of more potent and selective GPR119 agonists may lead to the discovery of new therapeutic agents for the treatment of type 2 diabetes and obesity.
合成法
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the protection of the carboxylic acid group of THP, followed by the introduction of a prodrug moiety, and subsequent deprotection to yield (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid. The synthesis has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In preclinical studies, (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been shown to improve glucose tolerance, increase insulin secretion, and reduce body weight and adiposity in animal models of diabetes and obesity. (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has also been shown to improve lipid metabolism and reduce liver fat accumulation in these models.
特性
IUPAC Name |
(2S)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJLCZBQZRQVOO-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)
![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)
![3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B2521499.png)
![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2521500.png)
![3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2521501.png)
![N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521502.png)
![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2521504.png)
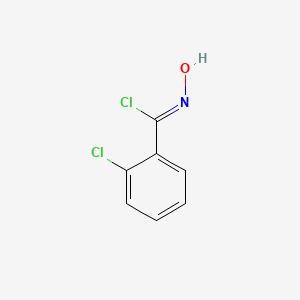
![2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2521507.png)
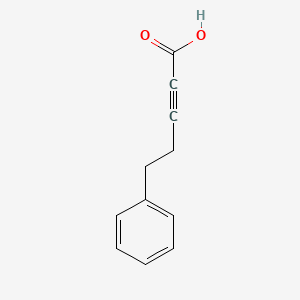
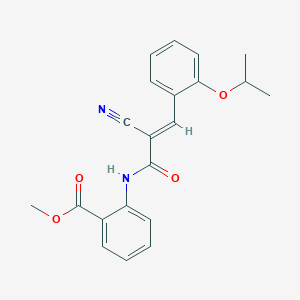
![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)
